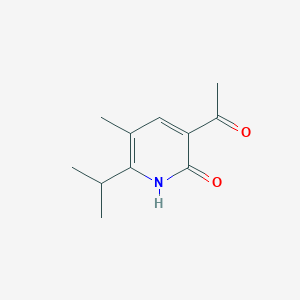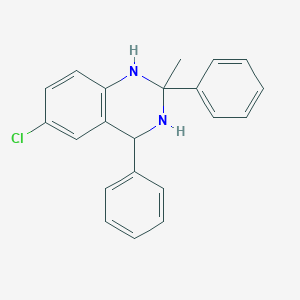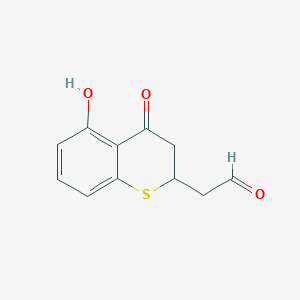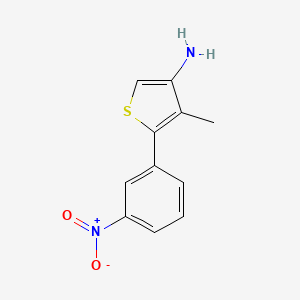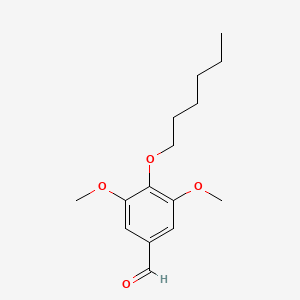
4-(hexyloxy)-3,5-dimethoxyBenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It features a benzene ring substituted with hexyloxy and dimethoxy groups, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-3,5-dimethoxyBenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with hexyloxy groups. One common method is the Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with hexyloxy halide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
化学反应分析
Types of Reactions
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-(Hexyloxy)-3,5-dimethoxybenzoic acid.
Reduction: 4-(Hexyloxy)-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
作用机制
The mechanism of action of 4-(hexyloxy)-3,5-dimethoxyBenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hexyloxy and dimethoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution.
相似化合物的比较
Similar Compounds
4-Hexylresorcinol: A phenolic compound with similar hexyloxy substitution, known for its antiseptic properties.
4-(Hexyloxy)phenylazo]benzoic acid: An azo compound with hexyloxy substitution, used in optical switching applications.
Uniqueness
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both hexyloxy and dimethoxy groups can influence its solubility, stability, and interactions with other molecules, making it a versatile compound for various research and industrial purposes.
属性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC 名称 |
4-hexoxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H22O4/c1-4-5-6-7-8-19-15-13(17-2)9-12(11-16)10-14(15)18-3/h9-11H,4-8H2,1-3H3 |
InChI 键 |
NOKFACHNZFXTGH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=C(C=C(C=C1OC)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
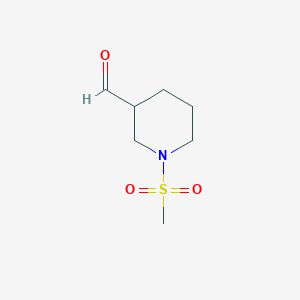
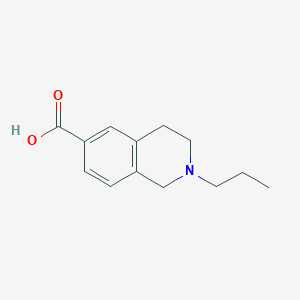
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B13884625.png)


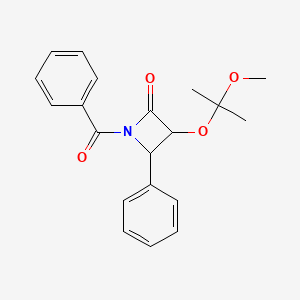
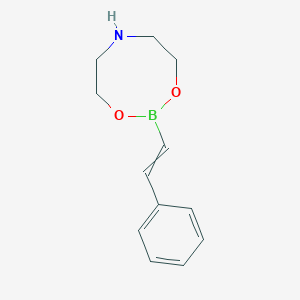
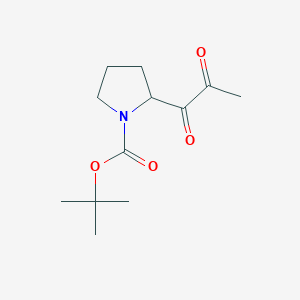
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
